molecular formula C20H20F2N2OS B2776272 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1226435-97-7

1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole

Cat. No. B2776272
CAS RN: 1226435-97-7
M. Wt: 374.45
InChI Key: RGQSTYZYNOGAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

Imidazole derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Studies have found certain analogues to exhibit significant potency, surpassing well-known drugs like phenylbutazone and indomethacin in specific assays. These findings suggest a promising application of imidazole compounds in developing new antiarthritic drugs and pain management therapies (Sharpe et al., 1985).

Corrosion Inhibition

Imidazole derivatives have been investigated for their efficiency in inhibiting copper corrosion, demonstrating significant protective capabilities in acidic environments. Studies employing potentiodynamic methods have identified certain derivatives as highly effective corrosion inhibitors, with the adsorption behavior following a Freundlich-type isotherm. These findings underscore the potential of imidazole compounds in extending the lifespan of copper-based materials in corrosive conditions (Gašparac et al., 2000).

Antiviral Activity

Research on imidazole derivatives has also extended into the realm of antiviral therapy, with some compounds being designed and tested against human rhinovirus. These studies highlight the structural flexibility of imidazole rings for incorporating various substituents, enhancing their antiviral efficacy. The exploration of these derivatives as antiviral agents opens avenues for novel treatments against respiratory viruses (Hamdouchi et al., 1999).

Antifungal Activities

The antifungal properties of 1H-imidazole derivatives have been synthesized and evaluated, showing promising activity against various fungi and Gram-positive bacteria. Such compounds could play a critical role in developing new antifungal medications, addressing the growing concern over fungal infections and resistance to existing treatments (Takeuchi et al., 1991).

Photophysical Properties

Studies on imidazole-based compounds have delved into their fluorescent properties, aiming to discover new fluorescent organic materials. The introduction of various substituents on the imidazole ring has been shown to significantly affect the fluorescent behavior of these compounds, indicating their potential in developing novel optical materials and sensors (Tomoda et al., 1999).

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2OS/c1-13(2)26-20-23-12-18(15-6-4-14(3)5-7-15)24(20)16-8-10-17(11-9-16)25-19(21)22/h4-13,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQSTYZYNOGAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.